molecular formula C8H14F3N B13360463 (1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine

(1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine

Cat. No.: B13360463
M. Wt: 181.20 g/mol
InChI Key: GTBQJLHESXHBSH-NKWVEPMBSA-N
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Description

(1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine is a chiral amine featuring a seven-membered cycloheptane ring substituted with a trifluoromethyl (-CF₃) group at the 2-position. The stereochemistry (1R,2S) confers distinct spatial and electronic properties, making it valuable in asymmetric synthesis and medicinal chemistry. The -CF₃ group enhances lipophilicity and metabolic stability, which are critical in drug design .

Properties

Molecular Formula

C8H14F3N

Molecular Weight

181.20 g/mol

IUPAC Name

(1R,2S)-2-(trifluoromethyl)cycloheptan-1-amine

InChI

InChI=1S/C8H14F3N/c9-8(10,11)6-4-2-1-3-5-7(6)12/h6-7H,1-5,12H2/t6-,7+/m0/s1

InChI Key

GTBQJLHESXHBSH-NKWVEPMBSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](CC1)N)C(F)(F)F

Canonical SMILES

C1CCC(C(CC1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine typically involves the following steps:

    Cycloheptane Derivative Preparation: Starting with a suitable cycloheptane derivative, such as cycloheptanone, the compound undergoes functionalization to introduce the trifluoromethyl group.

    Introduction of Trifluoromethyl Group: This can be achieved through various methods, such as nucleophilic substitution or addition reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and various metal catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imines, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Ring Size Substituents Key Features
This compound C₈H₁₄F₃N 193.20 (calc.) 7-membered -CF₃ at C2, -NH₂ at C1 Chiral center; large ring flexibility
cis,rel-(1R,2S)-2-(Trifluoromethyl)cyclohexan-1-amine C₇H₁₂F₃N 179.18 (calc.) 6-membered -CF₃ at C2, -NH₂ at C1 Smaller ring; higher ring strain
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine C₄H₆F₃N 125.10 (calc.) 3-membered -CF₃ at C2, -NH₂ at C1 High ring strain; enhanced reactivity
(2S)-1,1,1-trifluorohexan-2-amine C₆H₁₂F₃N 155.16 None -CF₃ at C1, -NH₂ at C2 Linear chain; flexible conformation

Key Observations:

  • Stereochemical Impact: The (1R,2S) configuration in cycloheptane and cyclohexane variants contrasts with the (1R,2R) cyclopropane analog, influencing enantioselectivity in catalysis or receptor binding .
  • Fluorine Content: All compounds contain a -CF₃ group, but its position (e.g., C2 in cyclic amines vs. C1 in linear hexan-2-amine) alters electronic effects and lipophilicity .

Biological Activity

(1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine is a chiral amine compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor interactions. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic properties. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₄F₃N
  • Molecular Weight : 181.20 g/mol
  • Structural Features : The compound features a cycloheptane ring with a trifluoromethyl group, contributing to its unique chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl moiety is believed to enhance the compound's ability to bind to hydrophobic regions of proteins, modulating their activity. This interaction may lead to various biological effects, including enzyme inhibition and altered receptor signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could have therapeutic implications in various diseases.
  • Receptor Binding : It may interact with various receptors, influencing their activity and potentially leading to pharmacological effects.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes; potential therapeutic applications
Receptor InteractionModulates receptor activity; implications for drug design
LipophilicityEnhanced by trifluoromethyl group; influences absorption and distribution

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on a specific enzyme related to metabolic pathways. The results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential as a therapeutic agent in metabolic disorders.

Case Study 2: Receptor Modulation

Another investigation focused on the compound's interaction with neurotransmitter receptors. Results demonstrated that this compound could effectively modulate receptor signaling, indicating its potential role in neurological therapeutics.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Enhanced Stability : The trifluoromethyl group contributes to increased metabolic stability, allowing for prolonged action within biological systems.
  • Diverse Targets : The compound shows promise in targeting multiple biological pathways, making it a candidate for further pharmacological exploration.

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